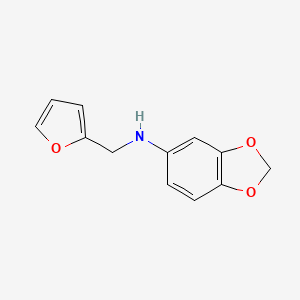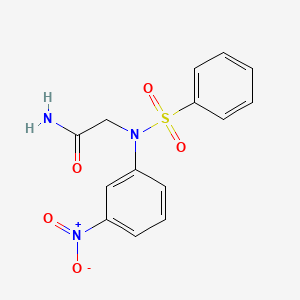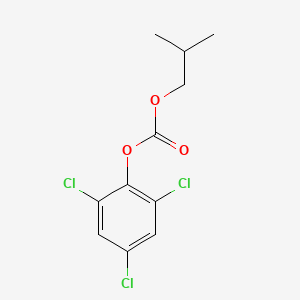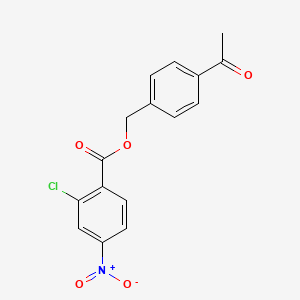
4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the benzoate ester family, which is widely used in organic synthesis and pharmaceuticals. In
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate involves the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histones, which leads to the repression of gene expression. By inhibiting histone deacetylase, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate promotes the acetylation of histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate have been extensively studied. This compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is its specificity for histone deacetylase inhibition. This compound has been shown to selectively inhibit histone deacetylase 1 and 2, which are important targets for the development of new drugs. However, one of the limitations of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate. One of the main directions is the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms of histone deacetylase inhibition by 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate. Finally, the development of new synthesis methods for 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate with improved solubility and yield is also an important direction for future research.
Conclusion:
In conclusion, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate is a chemical compound with unique properties that have gained significant attention in scientific research. This compound has great potential for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Its specificity for histone deacetylase inhibition and its biochemical and physiological effects make it an important compound for future research.
Synthesis Methods
The synthesis of 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. The resulting compound is then reacted with benzyl alcohol and potassium carbonate to form the intermediate benzyl 2-chloro-4-nitrobenzoate. Finally, the intermediate compound is reacted with dimethyl carbonate to form the desired product, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate.
Scientific Research Applications
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has been widely used in scientific research due to its unique properties. This compound is an effective inhibitor of histone deacetylase, which plays a crucial role in the regulation of gene expression. Histone deacetylase inhibitors have been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. Therefore, 4-(methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate has great potential for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-23-15(19)11-4-2-10(3-5-11)9-24-16(20)13-7-6-12(18(21)22)8-14(13)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQFTMFBNJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)